disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate
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Overview
Description
Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyridine ring and a sulfonate group, making it a valuable substance for scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate involves several steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of a pyridine derivative through a series of reactions, including nitration, reduction, and cyclization.
Sulfonation: The pyridine derivative is then subjected to sulfonation using sulfuric acid or other sulfonating agents to introduce the sulfonate group.
Coupling Reaction: The sulfonated pyridine derivative is coupled with a phenylmethyl compound under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters such as temperature, pressure, and concentration.
Chemical Reactions Analysis
Types of Reactions
Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonate group plays a crucial role in enhancing the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Properties
Molecular Formula |
C18H13NNa2O8S2 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
GOZDTZWAMGHLDY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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